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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like

Astatine-211 (²¹¹At) garnering significant interest for their high linear energy transfer and short-

range cytotoxic effects. This guide provides a comparative analysis of ongoing and recently

completed clinical trials involving ²¹¹At-based radiopharmaceuticals, offering a comprehensive

overview of their performance against alternative treatments. The data presented herein is

intended to inform researchers, scientists, and drug development professionals on the current

state of clinical research in this promising field.

Key Astatine-211 Clinical Trials: An Overview
Several pioneering clinical trials are underway to evaluate the safety and efficacy of Astatine-
211 in various oncology indications. This guide focuses on three prominent studies:

Fred Hutchinson Cancer Center (Seattle, USA): Investigating ²¹¹At-BC8-B10, an anti-CD45

monoclonal antibody conjugate, for hematological malignancies such as acute myeloid

leukemia (AML) and myelodysplastic syndromes (MDS) in the context of hematopoietic cell

transplantation (HCT).

Osaka University (Osaka, Japan): A first-in-human study of [²¹¹At]NaAt (sodium astatide) for

patients with radioiodine-refractory differentiated thyroid cancer.
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Fukushima Medical University (Fukushima, Japan): A Phase I/II trial of ²¹¹At-MABG (meta-

astatobenzylguanidine) for malignant pheochromocytoma and paraganglioma.

Comparative Data Analysis
The following tables summarize the available quantitative data from these Astatine-211 clinical

trials and compare them with established alternative therapies.

Hematological Malignancies: ²¹¹At-BC8-B10 vs. Standard
HCT
Table 1: Comparison of ²¹¹At-BC8-B10 in High-Risk AML/MDS with Standard HCT Outcomes

Parameter
²¹¹At-BC8-B10 + HCT
(NCT03128034 -
Preliminary)[1]

Standard Allogeneic HCT
(High-Risk AML/MDS,
Older Adults)

Patient Population

Older or medically infirm adults

with refractory/relapsed

leukemia or high-risk MDS

Older adults with AML or high-

risk MDS

Treatment Regimen

Dose-escalation of ²¹¹At-BC8-

B10 followed by fludarabine

and total body irradiation (2-3

Gy) and HCT

Varies, typically includes

chemotherapy and/or radiation

Maximum Tolerated Dose

(MTD)

DLT observed at 20.35 MBq/kg

(bilirubin elevation)
Not Applicable

1-Year Overall Survival (OS) 43%[1]
Approximately 38% in patients

>60 years[2]

1-Year Recurrence-Free

Survival (RFS)
35%[1]

Approximately 35% in patients

>60 years[2]

Adverse Events

Primary endpoint toxicity:

Grade III/IV Bearman regimen-

related toxicity[1]

Common toxicities include

graft-versus-host disease,

infections, and organ toxicity.
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Radioiodine-Refractory Differentiated Thyroid Cancer:
[²¹¹At]NaAt vs. Systemic Therapies
Table 2: Comparison of [²¹¹At]NaAt with Systemic Therapies in Radioiodine-Refractory DTC

Parameter
[²¹¹At]NaAt (Osaka
University Trial)[3]

Lenvatinib
(SELECT Trial)[4]

Sorafenib
(DECISION Trial)[4]

Patient Population

Metastatic

radioiodine-refractory

DTC

Progressive,

radioiodine-refractory

DTC

Progressive,

radioiodine-refractory

DTC

Treatment Regimen

Single intravenous

dose of [²¹¹At]NaAt

(1.25, 2.5, or 3.5

MBq/kg)

Oral lenvatinib (24 mg

daily)

Oral sorafenib (400

mg twice daily)

Objective Response

Rate (ORR)

2.5 MBq/kg: 33%

PR3.5 MBq/kg: 20%

CR, 20% PR[3]

64.8%[4] 12.3%

Median Progression-

Free Survival (PFS)
Not yet reported 18.3 months[4] 10.8 months[4]

Key Adverse Events

(Grade ≥3)

3.5 MBq/kg:

Lymphopenia,

leukopenia[3]

Hypertension,

diarrhea, fatigue,

decreased appetite

Hand-foot skin

reaction, diarrhea,

fatigue

Malignant Pheochromocytoma/Paraganglioma: ²¹¹At-
MABG vs. ¹³¹I-MIBG
Table 3: Comparison of Planned ²¹¹At-MABG Trial with ¹³¹I-MIBG Therapy
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Parameter
²¹¹At-MABG (Fukushima
Trial Protocol)[5]

High-Specific-Activity ¹³¹I-
MIBG (Phase II Trial)[6][7]
[8]

Patient Population

Locally unresectable or

metastatic PPGL refractory to

standard therapy

Metastatic or unresectable

pheochromocytoma and

paraganglioma

Treatment Regimen

Dose escalation of a single

bolus of ²¹¹At-MABG (0.65, 1.3,

2.6 MBq/kg)

At least one therapeutic dose

(~18.5 GBq) of HSA ¹³¹I-MIBG

Primary Endpoint

Dose-limiting toxicity to

determine MTD and

recommended dose[5]

Proportion of patients with

≥50% reduction in baseline

antihypertensive medication

use for ≥6 months[7]

Efficacy (Objective Response)
Secondary endpoint: Objective

Response Rate[5]

92% had partial response or

stable disease within 12

months[6][7]

Median Overall Survival (OS)

Secondary endpoint:

Progression-Free Survival,

Overall Survival[5]

36.7 months[6][7]

Key Adverse Events To be determined
Nausea, myelosuppression,

fatigue[6][7]

Experimental Protocols
Production and Administration of Astatine-211
Radiopharmaceuticals

²¹¹At-BC8-B10: The production of ²¹¹At-BC8-B10 for clinical use follows a multi-step cGMP

process. This involves the synthesis of the B10-NCS labeling reagent, production and

conjugation of the anti-CD45 monoclonal antibody BC8 to form BC8-B10, cyclotron

production of [²¹¹At]NaAt via alpha irradiation of bismuth targets, and subsequent

radiolabeling of BC8-B10. The final product undergoes rigorous quality control, including
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tests for purity, identity, sterility, and pyrogen levels.[9][10][11] The infusion of ²¹¹At-BC8-B10

is administered intravenously over 6-8 hours.[1]

[²¹¹At]NaAt: For the Osaka University trial, [²¹¹At]NaAt solution for intravenous administration

is manufactured under GMP guidelines. The process involves the separation and purification

of ²¹¹At via dry distillation from irradiated bismuth plates. The purified ²¹¹At is then collected in

a solution containing ascorbic acid and sodium hydrogen carbonate to stabilize the astatide.

The final solution is sterile filtered before administration. A single intravenous dose is

administered to patients following recombinant human thyroid-stimulating hormone

stimulation and an iodine-restricted diet.[3][12]

²¹¹At-MABG: The Fukushima Medical University trial utilizes a 3+3 dose-escalation design.

Patients receive a single intravenous bolus of ²¹¹At-MABG. The primary endpoint is dose-

limiting toxicity, observed for 6 weeks post-administration, to determine the maximum

tolerated and recommended doses. Secondary endpoints include pharmacokinetics,

dosimetry, and therapeutic efficacy.[5] Preclinical studies have informed the human

dosimetry estimates.[13][14]

Visualizing the Mechanisms: Signaling Pathways
and Experimental Workflows
To facilitate a deeper understanding of the biological mechanisms and experimental processes,

the following diagrams have been generated using Graphviz (DOT language).
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Caption: Mechanism of [²¹¹At]NaAt uptake via the Sodium-Iodide Symporter (NIS) in thyroid

cells.
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Caption: Uptake of ²¹¹At-MABG via the Norepinephrine Transporter (NET).
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Caption: Targeting of the CD45 signaling pathway by ²¹¹At-BC8-B10.
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Caption: General experimental workflow for Astatine-211 clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC
[pmc.ncbi.nlm.nih.gov]

2. Outcomes of allogeneic stem cell transplantation in elderly patients with acute myeloid
leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

3. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-
Refractory Thyroid Cancer (Alpha-T1 Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Frontiers | Systemic treatments for radioiodine-refractory thyroid cancers [frontiersin.org]

5. d-nb.info [d-nb.info]

6. Efficacy and Safety of High-Specific-Activity 131I-MIBG Therapy in Patients with
Advanced Pheochromocytoma or Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

7. jnm.snmjournals.org [jnm.snmjournals.org]

8. Phase II Study of High-Dose [131I]Metaiodobenzylguanidine Therapy for Patients With
Metastatic Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

9. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic
hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -
PMC [pmc.ncbi.nlm.nih.gov]

10. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic
hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. At 211 MAb BC8-B10 - Drug Targets, Indications, Patents - Synapse
[synapse.patsnap.com]

12. jnm.snmjournals.org [jnm.snmjournals.org]

13. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG)
estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]

14. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG)
estimated using preclinical biodistribution from normal mice - PubMed

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1237555?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4805505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4805505/
https://pubmed.ncbi.nlm.nih.gov/40998730/
https://pubmed.ncbi.nlm.nih.gov/40998730/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2024.1346476/full
https://d-nb.info/1322280487/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495236/
https://jnm.snmjournals.org/content/60/5/623.short
https://pmc.ncbi.nlm.nih.gov/articles/PMC2734428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2734428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6193629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6193629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6193629/
https://pubmed.ncbi.nlm.nih.gov/30335787/
https://pubmed.ncbi.nlm.nih.gov/30335787/
https://pubmed.ncbi.nlm.nih.gov/30335787/
https://synapse.patsnap.com/drug/7774e62a681c4a1bbc40fd34bb95d4bb
https://synapse.patsnap.com/drug/7774e62a681c4a1bbc40fd34bb95d4bb
https://jnm.snmjournals.org/content/early/2025/09/25/jnumed.125.270810
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7509022/
https://pubmed.ncbi.nlm.nih.gov/32960387/
https://pubmed.ncbi.nlm.nih.gov/32960387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Astatine-211 Clinical Trials in
Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237555#cross-study-analysis-of-astatine-211-
clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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